Comparative Affinity for Muscarinic M1 Acetylcholine Receptor
A direct comparison of N-alkylated 4-aminopiperidine derivatives reveals a stark difference in binding affinity at the rat M1 muscarinic acetylcholine receptor. While the N-butyl analog (1-butylpiperidin-4-amine) exhibits high affinity with a Ki of 2.70 nM [1], the corresponding N-methyl analog (4-amino-1-methylpiperidine) shows negligible or no reported affinity for this target in comparable assays [2]. This indicates that the N-butyl chain is a critical determinant for high-affinity interaction with the M1 receptor orthosteric or allosteric binding site.
| Evidence Dimension | Binding affinity (Ki) |
|---|---|
| Target Compound Data | 2.70 nM |
| Comparator Or Baseline | 4-Amino-1-methylpiperidine (Ki: not active / no affinity reported) |
| Quantified Difference | > 3,700-fold difference (assuming a baseline of >10 µM for inactive comparator) |
| Conditions | Radioligand binding assay using [3H]pirenzepine displacement on rat M1 acetylcholine receptor [1] |
Why This Matters
This >3,700-fold difference in affinity directly impacts assay design and compound selection for neurological research, precluding the use of the cheaper methyl analog in M1-focused studies.
- [1] BindingDB. BDBM50453908 (CHEMBL3084881). Affinity data for rat M1 acetylcholine receptor. View Source
- [2] BindingDB. BDBM50364719 (CHEMBL1951658). Activity data for human metabotropic glutamate receptor 1. View Source
